Bienvenue dans la boutique en ligne BenchChem!

GPR4 antagonist 1

GPR4 Potency IC50

GPR4 antagonist 1 is a small-molecule antagonist of the proton-sensing G protein-coupled receptor 4 (GPR4) with an IC₅₀ of 189 nM. It belongs to the dibenzazepine-imidazopyridine chemotype and functions as an orthosteric antagonist, binding to the receptor's conserved binding site to inhibit proton-induced activation.

Molecular Formula C27H37N5
Molecular Weight 431.6 g/mol
Cat. No. B8103233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR4 antagonist 1
Molecular FormulaC27H37N5
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1CC3=CC=C(C=C3)C=CCN4CCN(CC4)C(C)C)N=C(C=C2C)C
InChIInChI=1S/C27H37N5/c1-6-25-29-26-21(4)18-22(5)28-27(26)32(25)19-24-11-9-23(10-12-24)8-7-13-30-14-16-31(17-15-30)20(2)3/h7-12,18,20H,6,13-17,19H2,1-5H3/b8-7+
InChIKeyUAMIBPKKKLTAKG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GPR4 Antagonist 1 (CAS 1197879-16-5): Baseline Potency and Structural Characterization for Acid-Sensing GPCR Research


GPR4 antagonist 1 is a small-molecule antagonist of the proton-sensing G protein-coupled receptor 4 (GPR4) with an IC₅₀ of 189 nM [1]. It belongs to the dibenzazepine-imidazopyridine chemotype and functions as an orthosteric antagonist, binding to the receptor's conserved binding site to inhibit proton-induced activation . This compound serves as the foundational lead structure from which more potent and selective analogs, including compound 3b and NE 52-QQ57 (compound 13), were subsequently developed [1].

Why Generic Substitution of GPR4 Antagonist 1 with Analogs Fails: Quantitative Differentiators in Potency, Selectivity, pH-Dependence, and Off-Target Liability


Despite sharing a common target, GPR4 antagonists cannot be generically interchanged due to substantial quantitative differences in potency, selectivity against related proton-sensing GPCRs, functional pH-dependence, and off-target profiles. GPR4 antagonist 1 exhibits an IC₅₀ of 189 nM, whereas optimized analogs such as compound 3b (IC₅₀ = 67 nM) and NE 52-QQ57 (IC₅₀ = 70 nM) demonstrate enhanced potency [1]. Compound 3b demonstrates >150-fold selectivity over TDAG8 and OGR1 (IC₅₀ >10 µM), while the selectivity profile of GPR4 antagonist 1 has not been similarly characterized . Furthermore, the lead compound series (designated 1a, structurally analogous to GPR4 antagonist 1) exhibited binding to the H3 receptor and hERG channel, liabilities that were engineered out in later-generation antagonists [2]. The following quantitative evidence guide provides the specific data required for informed scientific selection and procurement decisions.

GPR4 Antagonist 1: Quantitative Evidence Guide for Differentiated Compound Selection


Potency Benchmarking: GPR4 Antagonist 1 IC₅₀ vs. Optimized Analogs 3b and NE 52-QQ57

GPR4 antagonist 1 exhibits an IC₅₀ of 189 nM against GPR4. In contrast, the optimized analog compound 3b, derived through SAR studies on GPR4 antagonist 1, demonstrates an IC₅₀ of 67 nM, representing an approximately 2.8-fold improvement in potency [1]. Another comparator, NE 52-QQ57 (also known as compound 13), shows an IC₅₀ of 70 nM, a roughly 2.7-fold increase in potency compared to GPR4 antagonist 1 . These differences in primary potency are critical for selecting the appropriate tool compound based on assay sensitivity requirements.

GPR4 Potency IC50

Selectivity Profiling: GPR4 Antagonist 1-Derived Analog 3b Demonstrates >150-Fold Selectivity Over Related Proton-Sensing GPCRs

The selectivity of GPR4 antagonist 1 against the related proton-sensing GPCRs TDAG8 and OGR1 has not been explicitly quantified in published literature. However, the analog compound 3b—developed directly from GPR4 antagonist 1 as a lead scaffold—demonstrates an IC₅₀ of 67 nM against GPR4 and no measurable activity against TDAG8 or OGR1 at concentrations up to 10 µM (IC₅₀ >10 µM) . This corresponds to a >149-fold selectivity window (10,000 nM / 67 nM). This class-level selectivity is inferred to derive from the dibenzazepine-imidazopyridine core scaffold shared by GPR4 antagonist 1 [1].

GPR4 Selectivity TDAG8 OGR1

pH-Dependent Antagonism: Functional Limitations of Advanced Analog Compound 13 Contrast with GPR4 Antagonist 1 Scaffold

Advanced analog compound 13 (NE 52-QQ57), which evolved from the same chemical series as GPR4 antagonist 1, functions as an orthosteric antagonist whose potency is pH-dependent: it becomes mostly inactive at pH levels below 6.8 [1]. This pH-dependence arises from protonation of a conserved histidine residue in the GPR4 orthosteric binding site, which prevents compound 13 binding under acidic conditions [1]. Consequently, compound 13 failed to demonstrate target engagement or therapeutic efficacy in the IL10⁻/⁻ mouse colitis model, despite adequate systemic exposure [1]. This functional limitation represents a critical design liability inherent to orthosteric antagonists of GPR4 and must be considered when evaluating analogs derived from the GPR4 antagonist 1 chemotype.

GPR4 pH-dependence Orthosteric Acidosis

Off-Target Liability Profile: hERG and H3 Receptor Binding in Lead Compound 1a (GPR4 Antagonist 1 Analog)

The lead compound designated 1a—which is structurally analogous to GPR4 antagonist 1 and represents the same chemotype—was found to bind to both the H3 histamine receptor and the hERG potassium channel [1]. These off-target interactions prevented further development of compound 1a and necessitated structural optimization to yield compounds 13 and 3b with improved selectivity profiles [1]. While specific hERG and H3 binding data for GPR4 antagonist 1 itself have not been published, the close structural relationship between GPR4 antagonist 1 and compound 1a indicates that off-target liability is a class-level characteristic of early-generation compounds in this series.

GPR4 hERG Off-target Safety

GPR4 Antagonist 1: Optimal Research Applications Based on Differentiated Evidence


SAR Reference Standard for GPR4 Antagonist Medicinal Chemistry

GPR4 antagonist 1 is optimally deployed as the benchmark reference compound in structure-activity relationship (SAR) studies aimed at optimizing the dibenzazepine-imidazopyridine scaffold. Its IC₅₀ of 189 nM provides a consistent baseline for evaluating newly synthesized analogs [1]. This approach was successfully employed by Fukuda et al., who used GPR4 antagonist 1 as the lead compound to identify analog 3b with improved potency (IC₅₀ = 67 nM) [1].

In Vitro Mechanistic Studies of GPR4-Mediated cAMP Signaling

GPR4 antagonist 1 is suitable for in vitro mechanistic investigations of GPR4-mediated cAMP accumulation in HEK293 and HeLa cell systems. The compound has been validated in CRE-driven transcriptional reporter assays and cAMP HTRF assays at pH 7.2 [1]. Its orthosteric mechanism of action makes it a useful tool for studying competitive inhibition of proton-induced GPR4 activation [1].

Chemotype Validation and Class-Level Characterization

As the founding member of a series that includes advanced clinical candidates, GPR4 antagonist 1 serves as a critical reference for validating chemotype-specific properties—including the pH-dependence characteristic of orthosteric GPR4 antagonists [1] and the potential for hERG/H3 off-target interactions [2]. Researchers evaluating novel GPR4 antagonists should include GPR4 antagonist 1 as a comparator to establish whether new compounds overcome the limitations of first-generation orthosteric antagonists [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR4 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.